An In-depth Technical Guide to the Chemical Properties of 1,2,3,4-Tetrabromobutane
An In-depth Technical Guide to the Chemical Properties of 1,2,3,4-Tetrabromobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,3,4-Tetrabromobutane is a halogenated hydrocarbon of significant interest in synthetic organic chemistry, primarily for its role as a precursor to 1,3-butadiene (B125203) and other derivatives. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and a discussion of its potential biological interactions based on related compounds. Due to the stereogenic centers at the C2 and C3 positions, 1,2,3,4-tetrabromobutane exists as two diastereomers: a meso compound and a racemic mixture of two enantiomers, each with distinct physical properties. This guide will address both forms where applicable.
Physicochemical Properties
1,2,3,4-Tetrabromobutane is a dense, white crystalline solid at room temperature.[1] Its key physicochemical properties are summarized in the table below. It is important to note the distinct melting points of the meso and racemic forms.[2][3] The racemic form has a significantly lower melting point than the meso form.[2][3] The compound is generally insoluble in water but soluble in various organic solvents such as ethanol (B145695), acetone, and chloroform.[2][3]
| Property | Value | References |
| Molecular Formula | C₄H₆Br₄ | [4] |
| Molecular Weight | 373.71 g/mol | [4] |
| Appearance | White crystalline solid | [1] |
| Melting Point (meso) | 116-119 °C | [5] |
| Melting Point (racemic) | 40-41 °C | [3] |
| Boiling Point | Decomposes upon boiling at atmospheric pressure. A boiling point of 180-181 °C at 8.0 kPa has been reported for the meso form. | [4] |
| Density | ~2.45 g/cm³ | [6] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, acetone, and chloroform; slightly soluble in petroleum ether. | [2][3] |
| Vapor Pressure | 0.00672 mmHg | [4] |
| CAS Number | 1529-68-6 (unspecified stereochemistry), 2657-67-2 (meso), 2657-65-0 (racemic) | [5][7][8] |
Synthesis and Purification
The primary synthetic route to 1,2,3,4-tetrabromobutane is the bromination of 1,3-butadiene.[6] This reaction typically yields a mixture of the meso and racemic diastereomers.
Experimental Protocol: Synthesis of 1,2,3,4-Tetrabromobutane
This protocol is based on established principles of alkene bromination.
Materials:
-
1,3-Butadiene (liquefied gas)
-
Bromine
-
Carbon tetrachloride (or a suitable alternative solvent)
-
Ice-water bath
-
Round-bottom flask with a condenser and dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, condenser, and magnetic stirrer, dissolve a known amount of 1,3-butadiene in a minimal amount of cold carbon tetrachloride, maintaining the temperature at approximately 0°C using an ice-water bath.
-
Slowly add a stoichiometric equivalent of bromine, dissolved in carbon tetrachloride, to the stirred solution via the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir for an additional hour at room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by washing with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a white solid.
Experimental Protocol: Purification and Separation of Diastereomers
The separation of the meso and racemic forms can be achieved by fractional crystallization due to their different solubilities and melting points.
Materials:
-
Crude 1,2,3,4-tetrabromobutane
-
Ethanol
-
Beakers and Erlenmeyer flasks
-
Heating mantle or hot plate
-
Ice-water bath
-
Filtration apparatus (Buchner funnel)
Procedure:
-
Dissolve the crude 1,2,3,4-tetrabromobutane in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature. The meso isomer, being less soluble, will crystallize out first.
-
Collect the crystals of the meso isomer by vacuum filtration and wash with a small amount of cold ethanol.
-
The filtrate, now enriched in the racemic isomer, can be cooled further in an ice-water bath to induce crystallization of the racemic form.
-
Collect the crystals of the racemic isomer by vacuum filtration.
-
The purity of each isomer can be assessed by melting point determination and spectroscopic analysis.
Chemical Reactivity
The primary reactivity of 1,2,3,4-tetrabromobutane involves the elimination of bromine atoms to form unsaturated compounds.
Dehydrobromination to 1,3-Butadiene
1,2,3,4-Tetrabromobutane is a stable precursor for the in-situ generation of 1,3-butadiene via dehydrobromination.[6]
Experimental Protocol: Dehydrobromination of 1,2,3,4-Tetrabromobutane
Materials:
-
1,2,3,4-Tetrabromobutane (10.0 g, 0.0268 mol)
-
Potassium hydroxide (B78521) (15.0 g, 0.267 mol)
-
Ethanol (50 mL)
-
Reflux apparatus
-
Cold trap (for collecting gaseous product)
Procedure:
-
In a round-bottom flask, prepare a solution of potassium hydroxide in ethanol and bring it to a reflux.
-
Add 1,2,3,4-tetrabromobutane portion-wise to the refluxing solution.
-
Continue to reflux the reaction mixture for an additional 2 hours.
-
The product, 1,3-butadiene, is a gas at room temperature and can be collected in a cold trap or used directly for subsequent reactions. This reaction typically results in a high yield, often around 80%.[6]
Caption: Dehydrobromination of 1,2,3,4-Tetrabromobutane to 1,3-Butadiene.
Spectroscopic Characterization
The meso and racemic forms of 1,2,3,4-tetrabromobutane can be distinguished by NMR spectroscopy due to their different symmetries.
-
¹H NMR: The meso isomer, having a plane of symmetry, will show a simpler spectrum with fewer signals compared to the racemic mixture where the protons are in a more complex environment.[5]
-
¹³C NMR: Similarly, the meso isomer will exhibit fewer carbon signals than the racemic form due to the equivalence of carbons C1/C4 and C2/C3.[5]
Spectroscopic data for 1,2,3,4-tetrabromobutane is available in various databases.[9][10][11]
Potential Biological Signaling Pathways (Hypothetical)
As a polybrominated alkane, 1,2,3,4-tetrabromobutane shares structural similarities with brominated flame retardants (BFRs), a class of compounds known for their environmental persistence and potential health concerns. While specific studies on the biological activity of 1,2,3,4-tetrabromobutane are limited, the known mechanisms of action of other BFRs, such as Tetrabromobisphenol A (TBBPA) and Hexabromocyclododecane (HBCD), can provide a basis for a hypothetical signaling pathway for research purposes.
It is crucial to emphasize that the following proposed pathway is speculative and intended to guide future research.
Many BFRs have been shown to induce cellular stress, particularly through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.[12][13] This can trigger a cascade of downstream signaling events.
Caption: Hypothetical Signaling Pathway of 1,2,3,4-Tetrabromobutane.
This hypothetical pathway suggests that 1,2,3,4-tetrabromobutane, similar to other BFRs, could induce mitochondrial dysfunction, leading to increased ROS production.[12][13] This oxidative stress can then activate stress-responsive signaling cascades like the MAPK and Ras pathways.[6][14] Activation of the MAPK pathway is often associated with apoptosis and inflammatory responses.[14] The Ras pathway can lead to altered gene expression, affecting cell proliferation and survival.[6] Furthermore, some BFRs have been shown to modulate the interferon pathway, which could contribute to inflammatory responses.[15][16]
Conclusion
1,2,3,4-Tetrabromobutane is a valuable chemical intermediate with well-defined physicochemical properties, particularly with respect to its stereoisomers. Its synthesis from 1,3-butadiene and subsequent dehydrobromination are key reactions in organic synthesis. While direct evidence of its biological activity is scarce, its structural similarity to known brominated flame retardants suggests potential for inducing cellular stress and activating various signaling pathways. Further research is warranted to elucidate the specific biological effects and mechanisms of action of this compound.
References
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- 13. Mitochondria under fire: toxicological mechanisms of brominated flame retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
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